molecular formula C14H22N2O4 B13667354 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine

Cat. No.: B13667354
M. Wt: 282.34 g/mol
InChI Key: AOYPCFPHFYARNX-UHFFFAOYSA-N
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Description

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a bifunctional hydrazine derivative featuring two protective groups: a tert-butoxycarbonyl (Boc) group and a 2,4-dimethoxybenzyl (DMB) group. This compound is widely utilized in organic synthesis, particularly in solid-phase peptide synthesis (SPPS) and heterocycle formation. The Boc group provides acid-labile protection for the hydrazine nitrogen, while the DMB group acts as a stabilizing moiety that requires acidic conditions (e.g., trifluoroacetic acid, TFA) for cleavage . Its stability under Mitsunobu alkylation and nucleophilic conditions makes it a valuable "safety-catch" linker, enabling controlled release of target molecules during multi-step syntheses .

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate

InChI

InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17)

InChI Key

AOYPCFPHFYARNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .

Industrial Production Methods: Industrial production of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be contrasted with other hydrazine derivatives, focusing on protective groups, reactivity, and applications. Key comparisons are summarized in Table 1 and discussed below.

Table 1: Comparison of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine with Analogous Hydrazine Derivatives

Compound Name Protective Groups Molecular Weight Reactivity Profile Key Applications References
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine Boc, 2,4-dimethoxybenzyl (DMB) 182.22 g/mol Acid-cleavable (TFA for DMB; HCl for Boc) SPPS, ketopiperazine synthesis
1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine Boc, 4-nitrobenzenesulfonyl 329.31 g/mol Base-sensitive sulfonyl group Organocatalytic cyclization (87% yield)
(2,4-Dinitrophenyl)hydrazine None (unprotected) 198.14 g/mol Low reactivity; requires harsh conditions Synthesis of hydrazones, oximes
N-(2,4-dinitrophenyl)hydrazine derivatives 2,4-dinitrophenyl Varies Nucleophilic aromatic substitution (SNAr) Schiff base formation, heterocycles
1-(2-Chlorobenzyl)hydrazine derivatives 2-chlorobenzyl Varies Halogen-dependent reactivity Antimicrobial agents, benzimidazoles

Protective Group Stability and Cleavage

  • 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine : The DMB group is cleaved under mild acidic conditions (1% TFA in dichloromethane), while the Boc group requires stronger acids (e.g., HCl). This orthogonality allows sequential deprotection, critical for multi-step syntheses .
  • 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine: The sulfonyl group is base-sensitive and participates in nucleophilic displacement reactions, enabling cyclization to pyrazolidinones (87% yield under pyrrolidine catalysis) .
  • (2,4-Dinitrophenyl)hydrazine : Lacks protective groups, leading to low reactivity; synthesis of derivatives often requires elevated temperatures and prolonged reaction times .

Reactivity in Heterocycle Formation

  • The DMB group in 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine prevents undesired alkylation side reactions during SPPS, a limitation observed in unprotected hydrazines like (2,4-dinitrophenyl)hydrazine .
  • In contrast, 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine facilitates efficient organocatalytic cyclization due to the electron-withdrawing nitro group, which enhances electrophilicity at the hydrazine nitrogen .

Limitations and Challenges

  • DMB-protected hydrazines : Require stringent storage conditions (dark, inert atmosphere, -20°C) to prevent degradation .
  • Unprotected hydrazines (e.g., 2,4-dinitrophenylhydrazine): Limited utility in complex syntheses due to side reactions and poor solubility .

Research Findings and Innovations

  • DMBAH Linker Utility: The DMB group’s stability under Mitsunobu conditions enables alkylation without premature cleavage, a significant advantage over traditional linkers .
  • Organocatalytic Efficiency: 1-Boc-2-(4-nitrobenzenesulfonyl)hydrazine achieves high yields (87%) in pyrazolidinone synthesis, outperforming less reactive analogs .
  • Selective Deprotection: Hydrazine-mediated removal of phthalimido groups (e.g., in azetidinones) contrasts with the acidic cleavage required for DMB, highlighting orthogonal strategies in synthesis .

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